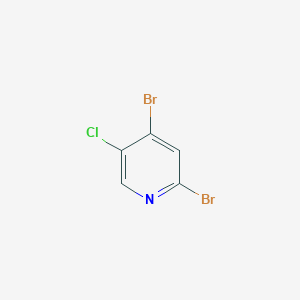

2,4-Dibromo-5-chloropyridine

描述

Significance of Polyhalogenated Pyridines as Versatile Synthons

Polyhalogenated pyridines, which bear multiple halogen substituents, are highly versatile synthons in organic synthesis. The differential reactivity of various halogens (e.g., iodine, bromine, chlorine, fluorine) on the pyridine (B92270) ring allows for selective and sequential functionalization. rsc.orgnih.gov This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex, multi-substituted pyridine derivatives with a high degree of precision. digitellinc.com For instance, the distinct reactivity of C-Br versus C-Cl bonds in cross-coupling reactions allows for stepwise introduction of different molecular fragments. acs.org This capability is crucial for building libraries of compounds for drug discovery and for the synthesis of complex natural products. mdpi.comsemanticscholar.org

Polyhalogenated pyridines serve as key precursors for a variety of transformations, including:

Cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

Nucleophilic aromatic substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by halogen substituents, facilitates the displacement of halides by nucleophiles. wikipedia.orgacs.org

Metathesis reactions: Halogen atoms can be exchanged for other functional groups through metal-halogen exchange reactions. researchgate.net

Strategic Importance of 2,4-Dibromo-5-chloropyridine in Complex Molecule Synthesis

This compound is a strategically important building block due to the specific arrangement and nature of its halogen atoms. The presence of two bromine atoms at positions 2 and 4, and a chlorine atom at position 5, provides multiple sites for selective functionalization. The C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for a hierarchical approach to substitution. nih.gov

This differential reactivity enables chemists to introduce a substituent at the more reactive 2- or 4-position, and then subsequently modify the remaining bromo- and chloro- positions in a stepwise manner. This level of control is highly desirable in the synthesis of complex target molecules where precise installation of various functional groups is paramount. For example, studies have shown that in Suzuki cross-coupling reactions of 2,4-dibromopyridine (B189624), selectivity for the 2-position can be achieved. researchgate.net This regioselectivity is critical for the planned synthesis of intricate molecular architectures. acs.orgmdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂Br₂ClN | |

| Molecular Weight | 271.34 g/mol | |

| CAS Number | 875232-70-5 |

Evolution of Synthetic Methodologies for Orthogonally Functionalized Pyridines

The synthesis of orthogonally functionalized pyridines, where different positions can be selectively addressed, has been a significant area of research. Early methods often relied on harsh reaction conditions and suffered from a lack of regioselectivity. However, the development of modern synthetic techniques has provided more elegant and efficient solutions.

Key advancements in this area include:

Directed ortho-metalation (DoM): This strategy uses a directing group to guide the deprotonation and subsequent functionalization of a specific position on the pyridine ring.

Halogen dance reactions: This involves the base-catalyzed migration of a halogen atom to a different position on the pyridine ring, providing access to isomers that are difficult to synthesize directly.

Transition-metal-catalyzed cross-coupling: The advent of sophisticated catalyst systems has enabled highly selective cross-coupling reactions on polyhalogenated pyridines, allowing for the controlled, stepwise introduction of substituents. semanticscholar.org

Phosphine-mediated halogenation: The use of designed phosphine (B1218219) reagents allows for the selective halogenation of unactivated pyridines, providing a valuable tool for late-stage functionalization. acs.orgresearchgate.net

For instance, the synthesis of 2,4-dibromopyridine has been achieved from 2-bromo-4-nitropyridine (B184007) N-oxide in a one-step tandem nucleophilic substitution and N-oxide reduction process. semanticscholar.org The development of such methods is crucial for providing a reliable supply of versatile building blocks like this compound for applications in various fields of chemical research. semanticscholar.org

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halogenated pyridine with an organoboron compound to form a C-C bond. | wiley.com |

| Stille Coupling | Palladium-catalyzed cross-coupling of a halogenated pyridine with an organotin compound. | semanticscholar.org |

| Bromine-Magnesium Exchange | Use of Grignard reagents to selectively replace a bromine atom with a magnesium halide, which can then react with an electrophile. | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide from the pyridine ring by a nucleophile, often favored at the 2- and 4-positions. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHLHPRWRPZIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 5 Chloropyridine and Analogues

Established Synthetic Routes to 2,4-Dibromo-5-chloropyridine

The synthesis of polyhalogenated pyridines often relies on multi-step sequences starting from more accessible pyridine (B92270) precursors. These established routes typically involve direct halogenation or the conversion of other functional groups into halogens.

Bromination-Based Approaches for Halopyridines

Direct electrophilic bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards substitution. abertay.ac.uk Therefore, bromination is more readily achieved on activated pyridine rings, such as aminopyridines or hydroxypyridines. A common and effective strategy involves the bromination of an aminopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chloro or bromo substituent.

| Target Compound | Starting Material | Key Reagents | Reaction Steps | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyridine | 2-Amino-4-chloropyridine (B16104) | 1. N-Bromosuccinimide (NBS) 2. NaNO₂, CuCl, HCl | 1. Bromination 2. Diazotization/Chlorination | google.com |

| 2,5-Dibromopyridine (B19318) | 2-Aminopyridine | 1. Acetic Anhydride, Br₂ 2. HBr, NaNO₂, CuBr | 1. Bromination 2. Diazotization/Bromination | google.com |

| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | HBr, Br₂, NaNO₂ | Diazotization/Bromination (Sandmeyer) | chemicalbook.com |

Halogen Exchange Reactions in Pyridine Synthesis

Halogen exchange (halex) reactions, such as the Finkelstein reaction, provide another pathway to halopyridines. The classic Finkelstein reaction involves the exchange of a chloride or bromide with an iodide using sodium iodide in acetone, driven by the precipitation of the insoluble sodium chloride or bromide. wikipedia.orgbyjus.com However, this SN2-type reaction is generally ineffective for aryl and heteroaryl halides due to the high strength of the carbon-halogen bond on an sp²-hybridized carbon. wikipedia.org

To overcome this limitation, modified conditions are necessary for the pyridine ring. The "aromatic Finkelstein reaction" can be accomplished using catalysts such as copper(I) iodide in combination with diamine ligands, or with nickel bromide and tri-n-butylphosphine. wikipedia.orgresearchgate.net Another approach involves the use of alkali metal fluorides (e.g., KF) in polar aprotic solvents like DMF or DMSO at elevated temperatures to convert chloropyridines into the corresponding fluoropyridines. wikipedia.orggoogle.com These methods enable the conversion of one halogen to another on the pyridine scaffold, which can be crucial for tuning the reactivity of the molecule for subsequent functionalization steps.

Regioselective Functionalization Strategies for Polyhalogenated Pyridines

The presence of multiple halogens on a pyridine ring offers the opportunity for selective functionalization, provided that the reactivity of each position can be controlled. Modern synthetic chemistry has developed powerful tools to achieve this regioselectivity.

Directed Metallation and Lithiation Techniques in Halogenated Pyridine Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The technique relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) or a lithium amide (e.g., LDA, LiTMP) and directs deprotonation to an adjacent position. Halogen atoms themselves can serve as weak DMGs, facilitating lithiation at the ortho position.

This approach allows for the generation of a pyridyl anion at a specific site, which can then be trapped with a wide range of electrophiles to introduce a new substituent. An interesting and related phenomenon is the "halogen dance," where metalation of a halopyridine can lead to the migration of the halogen atom to an adjacent, thermodynamically more stable position via a series of deprotonation and reprotonation steps. researchgate.net For example, 2-bromo-4-iodopyridine (B27774) can be conveniently synthesized from 2-bromopyridine (B144113) using LDA and iodine in a one-pot reaction that proceeds via a halogen dance mechanism. researchgate.net

Strategies for Orthogonal Halogen Differentiation

Orthogonal functionalization refers to the selective reaction of one functional group in the presence of others. In polyhalogenated pyridines, this is achieved by exploiting the different reactivities of the various halogens. In halogen-metal exchange reactions, the reactivity order is generally I > Br > Cl > F. This hierarchy allows for the selective metalation of a more reactive halogen while leaving the less reactive ones untouched.

For example, in a molecule containing both bromine and chlorine, treatment with a Grignard reagent like isopropylmagnesium chloride or an organolithium reagent at low temperature will typically result in a selective bromine-metal exchange. This generates a magnesiated or lithiated pyridine intermediate that can be functionalized, preserving the chlorine atom for a subsequent, different transformation. This strategy is exemplified in the synthesis of 2,5-disubstituted pyridines from 2,5-dibromopyridine, where the more reactive bromine at the 2-position can be selectively functionalized. researchgate.net A highly complex substrate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been synthesized and used to demonstrate selective C6 magnesiation, showcasing the high level of control achievable with these methods. nih.gov

| Halogen | Relative Reactivity | Common Exchange Reagents |

|---|---|---|

| Iodo (I) | Highest | iPrMgCl, n-BuLi, s-BuLi |

| Bromo (Br) | High | iPrMgCl, n-BuLi, s-BuLi |

| Chloro (Cl) | Low | Requires harsher conditions or specific reagents |

| Fluoro (F) | Lowest | Generally unreactive to exchange |

Precedent from 2-Chloro-4,5-dibromopyridine Synthesis in Complex Natural Product Routes

The strategic use of polyhalogenated pyridines is powerfully demonstrated in the total synthesis of complex natural products. A notable example is the synthesis of (+)-floyocidin B, where the previously unknown 2-chloro-4,5-dibromopyridine was identified and synthesized as a key starting material. mdpi.com

In this synthetic campaign, the trihalogenated pyridine was designed to allow for a sequential and regioselective functionalization. The synthetic strategy relied on a selective halogen-metal exchange at the C5 position (ortho to the chlorine and meta to the nitrogen), followed by the introduction of a side chain. The remaining bromine at the C4 position was then utilized for a subsequent ring-closing reaction. mdpi.com This work established 2-chloro-4,5-dibromopyridine as a versatile building block, and the exploration of its regioselective functionalization provides a valuable case study for the application of polyhalogenated pyridines in constructing complex molecular architectures. mdpi.com

Novel Synthetic Pathway Development and Optimization

Recent advancements in organic synthesis have focused on creating more efficient, atom-economical, and environmentally benign methods for constructing complex molecules. For polysubstituted pyridines, this involves exploring novel reaction sequences and optimizing existing processes for large-scale production.

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs only after the formation of an intermediate from the previous step, all within a single pot. This approach is highly efficient as it minimizes the need for isolating and purifying intermediates, thereby saving time, reagents, and reducing waste.

The functionalization of the pyridine ring can be challenging due to its electron-deficient nature. researchgate.net Tandem strategies often overcome this by temporarily dearomatizing the pyridine ring, transforming it into a more reactive, electron-rich intermediate, which can then undergo further reactions before rearomatization. researchgate.net

One-pot methodologies have been developed for the enantioselective C-H allylation of pyridines at the C3 position. researchgate.net This involves a sequence of borane-catalyzed hydroboration to generate a dihydropyridine (B1217469) intermediate, followed by a palladium-catalyzed allylation and subsequent air oxidation to restore the aromatic pyridine ring. researchgate.net Another approach uses an iridium(I)-catalyzed dearomative hydrosilylation of pyridines to form N-silyl enamines, which then act as nucleophiles in a subsequent palladium-catalyzed asymmetric allylic alkylation. acs.org

While direct tandem halogenation sequences for producing this compound are not prominently detailed, the principles of tandem reactions can be applied to streamline traditional multi-step syntheses. A conceptual tandem approach could involve a sequence of dearomatization, regioselective halogenation, and rearomatization in a single pot, which would represent a significant improvement over classical stepwise methods.

| Feature | Classical Stepwise Synthesis | Conceptual Tandem (One-Pot) Synthesis |

|---|---|---|

| Process Steps | Multiple discrete steps: Activation, Halogenation 1, Isolation, Halogenation 2, Isolation, Final Modification. | Single sequence: Dearomatization → Electrophilic Halogenation → Rearomatization. |

| Intermediate Handling | Isolation and purification required at each step. | Intermediates are formed and consumed in situ. |

| Efficiency | Lower overall yield due to losses at each purification stage. Time and resource-intensive. | Potentially higher overall yield, reduced reaction time, and lower solvent usage. |

| Example Sequence | 1. Bromination of an aminopyridine. 2. Diazotization. 3. Sandmeyer reaction for chlorination. | 1. Pyridine activation/dearomatization. 2. Sequential or concurrent addition of distinct halogenating agents. 3. Oxidation/rearomatization. |

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including cost-effectiveness, safety, environmental impact, and process robustness. For this compound and its analogues, scalability is a key consideration.

A patented method for synthesizing the closely related compound 5-Bromo-2,4-dichloropyridine provides insights into scalable production strategies. google.com The method starts from 2-amino-4-chloropyridine and proceeds in two main stages: bromination and a subsequent diazotization-chlorination reaction. google.com This process is designed to overcome issues encountered during production amplification. google.com

Key advantages of this scalable approach include:

Low-Cost Raw Materials: The use of readily available starting materials like 2-amino-4-chloropyridine helps to control production costs. google.com

High Yields: The bromination step reportedly achieves a yield greater than 80% (specifically 87% on a 5 kg scale), and the total yield for the two-step process is over 50%. google.com

Avoidance of Hazardous Reagents: The process is designed to be free of particularly dangerous reagents, which is a critical safety consideration in large-scale manufacturing. google.com

Convenient Purification: The methodology allows for straightforward purification, which is crucial for achieving the high purity required for pharmaceutical and agrochemical applications. google.com

The diazotization reaction, a common method for converting amino groups on aromatic rings, requires careful temperature control, especially on a large scale. In the synthesis of 5-Bromo-2,4-dichloropyridine, this step is conducted at -30°C, indicating the need for specialized cooling equipment to manage the exothermic nature of the reaction. guidechem.com Similarly, a scalable process for 2,5-dibromopyridine was developed with a total yield of approximately 83% from 2-aminopyridine, demonstrating that multi-step halogenations can be optimized for industrial application. heteroletters.org

| Parameter | Step 1: Bromination | Step 2: Diazotization & Chlorination |

|---|---|---|

| Starting Material | 2-amino-4-chloropyridine | Intermediate from Step 1 |

| Key Reagents | N-bromosuccinimide, Dichloromethane | Sodium nitrite, Concentrated hydrochloric acid, Cuprous chloride |

| Temperature | 0°C | -30°C |

| Scale Example | 5 kg of starting material | 1 kg of intermediate |

| Reported Yield | 87% | 68% |

| Total Yield | ~59% |

Ultimately, the industrial production of this compound necessitates a robust process that is safe, cost-effective, and produces the final compound with consistently high purity.

Advanced Reactivity and Mechanistic Investigations of 2,4 Dibromo 5 Chloropyridine

Cross-Coupling Reaction Pathways and Regioselectivity

The regioselectivity of cross-coupling reactions on 2,4-dibromo-5-chloropyridine is primarily dictated by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition step is often rate-determining and is influenced by both the bond dissociation energy of the C-X bond and the electronic properties of the carbon center. Generally, the reactivity order for halogens is I > Br > Cl. For di- and trihalopyridines, the position of the halogen also plays a crucial role, with positions ortho or para to the nitrogen atom (C2, C4, C6) being more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen.

In the case of this compound, both bromine atoms are at activated positions. Theoretical calculations and experimental results for similar systems, such as 2,4-dibromopyridine (B189624), indicate that the C2–Br bond is generally weaker and more electrophilic than the C4–Br bond, leading to preferential reaction at the C2 position under many standard palladium-catalyzed conditions. acs.org The C5-Cl bond is significantly less reactive and typically requires more forcing conditions or specialized catalytic systems to participate in cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. researchgate.net Its application to halogenated pyridines, including this compound, provides a powerful tool for the synthesis of substituted pyridine (B92270) derivatives, which are prevalent in pharmaceuticals and materials science. nih.gov

In Suzuki-Miyaura couplings of polyhalogenated pyridines, site selectivity is a key consideration. For substrates like 2,4-dibromopyridine, the reaction with organoboronic acids typically shows a strong preference for substitution at the C2 position. acs.orgresearchgate.net This intrinsic selectivity is attributed to the higher electrophilicity and lower bond dissociation energy of the C2-Br bond compared to the C4-Br bond. acs.org

However, this inherent regioselectivity can be modulated or even reversed through careful selection of the palladium catalyst's ligand. nih.govresearchgate.net Sterically demanding and/or electron-rich phosphine (B1218219) ligands can alter the selectivity of the oxidative addition step. rsc.org For instance, in the coupling of 2,4-dichloropyridine, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand was shown to promote unprecedented selectivity for reaction at the C4 position. nih.gov Similarly, for 3,5-dichloropyridazines, switching the phosphine ligand could switch the preferred coupling site from the more reactive C3-position to the less reactive C5-position. nih.gov While specific studies on this compound are less common, these findings on related dihalopyridines and other dihaloheteroarenes demonstrate the critical role of ligands in controlling site-selectivity. The interplay between the ligand's steric bulk, electronic properties, and the substrate's intrinsic reactivity determines the ultimate outcome of the coupling reaction. rsc.org

Table 1: Ligand Effects on Site-Selectivity in Suzuki-Miyaura Coupling of Dihalopyridines

| Dihalopyridine Substrate | Ligand | Major Coupling Position | Reference |

|---|---|---|---|

| 2,4-Dichloropyridine | Standard Phosphines (e.g., PPh₃) | C2 | nih.gov |

| 2,4-Dichloropyridine | Q-Phos | C4 | nih.govresearchgate.net |

| 2,4-Dichloropyridine | Sterically Hindered NHC (IPr*) | C4 | nih.gov |

| 3,5-Dichloropyridazine | P(t-Bu)₃ | C3 | nih.gov |

| 3,5-Dichloropyridazine | XPhos | C5 | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetallation, and reductive elimination. For pyridine substrates, each step has unique features.

Oxidative Addition: This is often the selectivity-determining step in polyhalogenated systems. rsc.org The Pd(0) catalyst inserts into the carbon-halogen bond. The rate of this step is generally C-I > C-Br > C-Cl. For halopyridines, the nitrogen atom activates the C2 and C4 positions, facilitating oxidative addition. chemrxiv.org The mechanism can proceed through a concerted, three-centered transition state or a more polar, SNAr-like nucleophilic displacement pathway. The high reactivity of C-X bonds adjacent to the nitrogen in pyridine substrates is suggested to relate to stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.org

Transmetallation: This step involves the transfer of the organic group from the boron atom to the palladium center. The mechanism has been a subject of extensive debate, with two primary pathways proposed. acs.org One pathway involves the reaction of an organopalladium(II) halide complex with a boronate species (formed by the reaction of the boronic acid with base). The other involves the reaction of an organopalladium(II) hydroxo complex with the neutral boronic acid. acs.org Recent studies using low-temperature NMR have allowed for the direct observation of pre-transmetallation intermediates, providing deeper insight into this crucial step. illinois.edu These studies have identified both tricoordinate and tetracoordinate boronate complexes that undergo transmetallation. illinois.edu The rate of transmetallation can be significantly influenced by the nature of the boronic acid derivative, with certain boronic esters showing enhanced rates compared to the corresponding boronic acids. nih.gov

When a cross-coupling reaction creates a biaryl bond with hindered rotation, the product can exist as stable atropisomers (axial chirality). The Suzuki-Miyaura reaction has been developed into a powerful tool for the atroposelective synthesis of axially chiral biaryls, including those containing pyridine rings. acs.orgnih.gov This is achieved by using a chiral ligand on the palladium catalyst, which can differentiate between the two prochiral faces of the substrate during the C-C bond-forming step.

While this compound itself is not prochiral in this context, its coupling products can be. For example, coupling at the C2 position with a bulky ortho-substituted arylboronic acid can lead to a product with significant rotational restriction around the newly formed C-C bond. Research in this area has led to the development of highly effective chiral ligands, such as derivatives of SPhos, that can induce high levels of enantioselectivity in the synthesis of tetra-ortho-substituted biaryls. nih.gov These methodologies are crucial for accessing enantioenriched compounds that are important in medicinal chemistry and materials science. researchgate.net

The Stille coupling reaction, which pairs an organic halide with an organostannane reagent, is another versatile palladium-catalyzed method for C-C bond formation. organic-chemistry.orgwikipedia.org Organostannanes are often stable, and the reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a valuable alternative to the Suzuki-Miyaura reaction. libretexts.orgsynarchive.com

For polyhalogenated pyridines, the Stille reaction exhibits similar regioselectivity trends to the Suzuki coupling, primarily governed by the oxidative addition step. nih.gov Consequently, for a substrate like this compound, the reaction would be expected to occur preferentially at one of the C-Br bonds over the C-Cl bond. As with Suzuki coupling, selectivity between the C2-Br and C4-Br positions can be influenced by the choice of catalyst, ligands, and reaction conditions. The addition of copper(I) salts has been shown to significantly accelerate Stille couplings and, in some cases, even alter the regiochemical outcome. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The catalytic cycle involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgyoutube.com

The dynamics of the Heck reaction with dibrominated pyridines are again dictated by the initial oxidative addition step. Studies involving pyridine substrates have shown that the reaction can be promoted by various palladium sources and ligands. researchgate.net For 2,4-dibromopyridine, the higher reactivity of the C2-Br bond would suggest that Heck coupling would preferentially occur at this position. The reaction is highly valuable for introducing alkenyl substituents onto the pyridine ring. The stereoselectivity of the Heck reaction is a key feature, typically proceeding with syn-addition and syn-elimination, leading to predictable alkene geometries in the product. youtube.com Supramolecular strategies, such as using a catalyst that favors remote interactions with the pyridine nitrogen, have been shown to boost the activity of Heck reactions involving bromopyridine substrates. rsc.org

Negishi Coupling Conditions and Applications with 2,5-Dibromopyridine (B19318)

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. This reaction has been effectively applied to dihalopyridines, such as 2,5-dibromopyridine, to achieve selective functionalization.

In the case of 2,5-dibromopyridine, the differential reactivity of the two bromine atoms allows for regioselective cross-coupling reactions. The bromine at the C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C5 position. This selectivity is attributed to the electronic effects of the pyridine nitrogen, which makes the C2 position more susceptible to oxidative addition by the palladium catalyst.

A common application of the Negishi coupling with 2,5-dibromopyridine is the synthesis of 5-bromo-2-substituted pyridines. For instance, the reaction of 2,5-dibromopyridine with an organozinc reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), selectively yields the corresponding 5-bromo-2-aryl- or 5-bromo-2-alkylpyridine.

Furthermore, the Negishi coupling has been utilized for the synthesis of symmetrically substituted bipyridines. For example, the reductive coupling of 2,5-dibromopyridine in the presence of a palladium catalyst and a reducing agent can lead to the formation of 5,5'-dibromo-2,2'-bipyridine with high yields.

The general conditions for the Negishi coupling of 2,5-dibromopyridine involve the use of a palladium(0) catalyst, often with phosphine ligands, in an inert solvent such as tetrahydrofuran (THF). The organozinc reagents can be prepared in situ or used as pre-formed solutions. The reaction temperature and time can be optimized depending on the specific substrates and catalyst system used.

Table 1: Representative Conditions for Negishi Coupling of 2,5-Dibromopyridine

| Electrophile | Nucleophile | Catalyst System | Solvent | Temperature | Product | Yield (%) |

| 2,5-Dibromopyridine | Arylzinc Halide | Pd(PPh₃)₄ | THF | Room Temp. | 5-Bromo-2-arylpyridine | Good |

| 2,5-Dibromopyridine | Alkylzinc Halide | Pd(OAc)₂ / SPhos | THF | Room Temp. | 5-Bromo-2-alkylpyridine | Moderate to Good |

| 2,5-Dibromopyridine | (self-coupling) | Pd catalyst / Reducing agent | THF | Varies | 5,5'-Dibromo-2,2'-bipyridine | 70-90 |

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyridines. The electron-deficient nature of the pyridine ring, which is enhanced by the presence of electron-withdrawing halogen substituents, facilitates attack by nucleophiles. In polyhalogenated pyridines like this compound, the regioselectivity of nucleophilic substitution is governed by a combination of electronic and steric factors.

Generally, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. For this compound, both the C2 and C4 positions are activated.

The relative reactivity of the different halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I when the rate-determining step is the attack of the nucleophile. However, when the departure of the leaving group is rate-determining, the order is reversed (I > Br > Cl > F). The specific reaction conditions and the nature of the nucleophile can influence the observed reactivity pattern.

In a molecule such as this compound, the substitution of the first halogen atom can influence the reactivity of the remaining halogens. The introduction of an electron-donating group via nucleophilic substitution will generally deactivate the ring towards further substitution, while an electron-withdrawing nucleophile may have the opposite effect.

For instance, in the reactions of 2,4,5,6-tetrachloropyrimidine with sulfonamides, it was observed that nucleophilic attack occurs preferentially at the C4 and C2 positions researchgate.net. This suggests that for this compound, nucleophilic substitution would likely occur at the C2 or C4 position, with the bromine atom being the probable leaving group. The presence of the chlorine atom at the C5 position, meta to the nitrogen, makes it the least likely to be substituted in a typical SNAr reaction.

Table 2: Predicted Regioselectivity of Nucleophilic Substitution on this compound

| Position | Halogen | Relative Reactivity | Rationale |

| C2 | Br | High | Ortho to nitrogen, electronically activated. |

| C4 | Br | High | Para to nitrogen, electronically activated. |

| C5 | Cl | Low | Meta to nitrogen, electronically deactivated. |

Halogen-Metal Exchange Processes and Their Regioselectivity

Halogen-metal exchange is a powerful synthetic tool for the preparation of organometallic reagents from organic halides. This reaction typically involves the treatment of an organic halide with an organolithium or Grignard reagent. The regioselectivity of this process in polyhalogenated systems is primarily governed by the nature of the halogen and its position on the aromatic ring.

The general trend for the rate of halogen-metal exchange is I > Br > Cl > F. wikipedia.org This order is based on the increasing strength of the carbon-halogen bond from iodine to fluorine. Consequently, in a molecule containing different halogens, the heavier halogen is preferentially exchanged.

For this compound, which contains two bromine atoms and one chlorine atom, the halogen-metal exchange is expected to occur at one of the C-Br bonds before the C-Cl bond. The regioselectivity between the two bromine atoms at the C2 and C4 positions is more subtle and can be influenced by several factors, including the steric environment and the ability of adjacent groups to coordinate the metal.

In dihaloarenes, the regioselectivity of halogen-metal exchange can be directed by ortho-substituents that can coordinate the organometallic reagent. In the absence of such directing groups, the more acidic proton is typically abstracted, or the more sterically accessible halogen is exchanged. For pyridine derivatives, the nitrogen atom can act as a coordinating group, potentially influencing the regioselectivity.

Studies on dihaloquinolines have shown that lithium-halogen exchange can proceed regioselectively. For example, 2,4-dibromoquinoline undergoes exchange preferentially at the C4 position nih.gov. This suggests that the electronic environment of the heterocyclic ring plays a significant role in determining the site of exchange.

Considering this compound, the bromine at the C4 position might be more susceptible to halogen-metal exchange than the bromine at the C2 position, drawing an analogy from the quinoline system. However, the specific organometallic reagent and reaction conditions can significantly impact the outcome. For instance, the use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange in bromoheterocycles. nih.gov

Table 3: Predicted Regioselectivity of Halogen-Metal Exchange on this compound

| Position | Halogen | Likelihood of Exchange | Rationale |

| C2 | Br | Possible | Bromine is a good leaving group for exchange. |

| C4 | Br | Likely | Bromine is a good leaving group, and the C4 position is often reactive in related systems. |

| C5 | Cl | Unlikely | Chlorine is less reactive than bromine in halogen-metal exchange. |

C-H Functionalization Research within Halopyridine Frameworks

Direct C-H functionalization has emerged as a highly attractive strategy in organic synthesis due to its atom and step economy. nih.gov However, the C-H functionalization of electron-deficient heterocycles like pyridine, especially those bearing multiple halogen atoms, presents significant challenges. The electron-poor nature of the pyridine ring makes it less susceptible to electrophilic C-H activation, and the presence of multiple reactive C-halogen bonds can lead to competing side reactions.

Despite these challenges, research into the C-H functionalization of pyridines has made significant progress. nih.gov Most methods for direct C-H functionalization of pyridines target the C2 position due to the directing effect of the nitrogen atom. Functionalization of the more distal C3 and C4 positions is more challenging and often requires specific directing groups or catalyst systems.

For heavily halogenated pyridines such as this compound, the remaining C-H bonds are at the C3 and C6 positions. These positions are generally less reactive towards C-H activation. The C6 position is adjacent to the nitrogen, which could potentially direct some catalytic systems. The C3 position, being meta to the nitrogen, is typically the most difficult to functionalize directly.

Recent advancements have focused on the development of new ligands and catalytic systems to control the regioselectivity of C-H functionalization in pyridines. For instance, the use of specific phosphine ligands in palladium catalysis has enabled the non-directed C-H olefination and carboxylation of both electron-rich and electron-deficient arenes. Such methodologies could potentially be adapted for the C-H functionalization of polyhalopyridines.

Furthermore, iridium-catalyzed borylation has been shown to be a powerful method for the C-H functionalization of pyridines, often with high regioselectivity for the meta position. nih.gov This borylated intermediate can then be further functionalized through cross-coupling reactions. While the direct application of these methods to a substrate as electron-deficient and sterically hindered as this compound has not been extensively reported, they represent a promising avenue for future research in the selective functionalization of its C-H bonds.

The primary hurdles for C-H functionalization in these frameworks remain the low reactivity of the C-H bonds and the high propensity for the catalyst to react with the existing carbon-halogen bonds. Overcoming these challenges will require the development of highly selective and reactive catalyst systems that can differentiate between the various C-H and C-X bonds present in the molecule.

Applications of 2,4 Dibromo 5 Chloropyridine As a Key Synthetic Intermediate

Construction of Pharmacologically Relevant Scaffolds

The pyridine (B92270) ring is a common motif in many biologically active compounds. The specific substitution pattern of 2,4-Dibromo-5-chloropyridine, with two bromine atoms and one chlorine atom, offers multiple points for chemical modification, making it a useful precursor in medicinal chemistry for the development of new therapeutic agents. myskinrecipes.commyskinrecipes.com

While specific therapeutic agents synthesized directly from this compound are not extensively detailed in publicly available literature, the general class of halogenated pyridines is crucial in the synthesis of novel pharmaceuticals. myskinrecipes.commyskinrecipes.com Pyridine derivatives are integral to the development of a wide range of therapeutic agents due to their ability to interact with biological targets. The synthesis of complex heterocyclic compounds, which are often the basis for new drug candidates, frequently employs simpler, functionalized pyridine building blocks. chemimpex.comguidechem.com Research in this area is ongoing, with numerous studies focusing on the synthesis and biological evaluation of new pyridine-containing molecules for various therapeutic applications. arabjchem.org

The synthesis of novel anti-inflammatory agents often involves the use of heterocyclic scaffolds, including those based on pyridine. While direct examples of anti-inflammatory compounds derived from this compound are not prominent in the available research, the functionalization of similar pyridine rings is a common strategy in the development of new anti-inflammatory drugs. chemimpex.comnih.govnih.gov For instance, various thiazolo[4,5-b]pyridine derivatives have been synthesized and shown to exhibit significant anti-inflammatory effects. biointerfaceresearch.com Additionally, other pyridine-containing heterocyclic systems are being investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov

Topoisomerases are essential enzymes in DNA replication and are important targets for anticancer drugs. nih.gov The development of novel topoisomerase inhibitors is an active area of research, and heterocyclic compounds, including pyridine derivatives, are among the structures investigated for this activity. Although specific topoisomerase inhibitors synthesized directly from this compound are not widely reported, the broader class of acridine derivatives, which can be synthesized from pyridine precursors, has shown promise as topoisomerase inhibitors. nih.gov The synthesis of novel 2-chloro-pyridine derivatives containing flavone moieties has also been explored for their potential as antitumor agents. nih.gov

The pyridine scaffold is a key component in a variety of antimicrobial agents. mdpi.com The synthesis of new pyridine derivatives to combat microbial resistance is a significant focus of medicinal chemistry. While specific antimicrobial agents derived from this compound are not extensively documented, related compounds are actively being investigated. For example, pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds have been synthesized and evaluated for their antimicrobial and antitumor activities. nih.gov Furthermore, derivatives of 2-amino-4-chloropyridine (B16104) have been synthesized and tested for their in-vitro antimicrobial effects. researchgate.net

Utility in Agrochemical and Pesticide Development

Precursor for Advanced Materials Science

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced materials. Halogenated pyridines can be used in the synthesis of polymers and coatings. myskinrecipes.commyskinrecipes.com The presence of halogens allows for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules used in materials science. researchgate.net For instance, similar bromo-substituted pyridines are used as building blocks for liquid crystals and other functional materials. While specific applications of this compound in this field are not widely detailed, its structure suggests potential utility in the development of novel organic materials.

Synthesis of Polymers and Coatings with Enhanced Thermal Stability and Chemical Resistance

The incorporation of halogenated pyridines, such as this compound, into polymer structures is a key strategy for developing advanced materials with superior properties. The halogenated nature of this compound contributes to improved thermal stability and chemical resistance in the resulting polymers and coatings chemimpex.com. These materials find applications in demanding environments where durability and performance are critical chemimpex.com.

Building Blocks for Coordination Chemistry Ligands, including Bipyridines

In the field of coordination chemistry, this compound serves as a valuable precursor for the synthesis of complex ligands. Bipyridines, a class of chelating ligands, are particularly significant due to their wide-ranging applications in catalysis, materials science, and analytical chemistry researchgate.net. The synthesis of functionalized bipyridine derivatives can be efficiently achieved through cross-coupling reactions starting from halogenated pyridines researchgate.net.

For instance, 4,4'-Dibromo-2,2'-bipyridine, an electron-deficient ligand used in the synthesis of organometallic compounds like ruthenium (II) photosensitizers, can be synthesized from brominated pyridine precursors ossila.com. The reactivity of the bromine atoms in this compound allows for selective substitution, enabling the construction of both symmetrical and unsymmetrical bipyridine ligands with tailored electronic and steric properties researchgate.net. Stille coupling and other palladium-catalyzed reactions are common methods employed for these transformations, providing an efficient route to these important coordination building blocks researchgate.netresearchgate.net.

| Precursor | Coupling Reaction | Product | Application |

| 2,5-Dibromopyridine (B19318) | Stille Coupling | 5-Bromo-2,2'-bipyridine | Metal-complexing molecular rods researchgate.net |

| 2,5-Dibromopyridine | Reductive Symmetric Coupling | 5,5'-Dibromo-2,2'-bipyridine | Ligand Synthesis researchgate.net |

| Dihalopyridines | Stille Reaction | 4,4'-Dihalo-2,2'-bipyridines | Coordination Chemistry researchgate.net |

Development of Liquid Crystalline Materials from Pyridine Derivatives

Pyridine derivatives are of significant interest in the development of new liquid crystalline (LC) materials due to the unique properties imparted by the heterocyclic ring nih.govtandfonline.comtandfonline.com. The incorporation of a pyridine moiety can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of mesophase formed nih.govmdpi.commdpi.com. The inherent dipole moment and polarizability of the pyridine ring contribute to the intermolecular interactions necessary for the formation of liquid crystalline phases nih.gov.

The synthesis of these materials often involves connecting the pyridine core to other aromatic or heteroaromatic systems through various linking groups, with terminal substituents influencing the final properties nih.govmdpi.com. While direct studies on this compound in this context are not extensively documented, its potential as a building block is clear. The halogen substituents can be replaced through cross-coupling reactions to introduce the mesogenic units required for liquid crystal behavior.

| Pyridine Derivative Core | Linking Groups | Terminal Substituents | Observed Mesophase |

| 2-Methoxy-3-cyanopyridine | Ester/Schiff Base | Alkoxyphenyl | Columnar nih.gov |

| 2,5-Disubstituted Pyridine | Various | Cyano, Alkyl | Nematic, Smectic tandfonline.comtandfonline.com |

| Pyridyl with Schiff base/ester | -CH=N-, -OCO- | Alkoxy chains | Nematic, Smectic A mdpi.com |

Generation of Targeted Chemical Libraries for Drug Discovery

Combinatorial chemistry and the generation of targeted chemical libraries are powerful tools in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify potential drug candidates openaccessjournals.comnih.gov. This compound is an ideal scaffold for generating such libraries due to its multiple, differentially reactive halogen substituents myskinrecipes.com.

The bromine and chlorine atoms can be selectively functionalized using a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the systematic introduction of diverse chemical functionalities at specific positions on the pyridine ring, leading to a large library of related compounds from a single starting material. This approach accelerates the exploration of chemical space around a particular pharmacophore, which is crucial for identifying lead compounds and optimizing their properties encyclopedia.pub. The use of halogenated pyridines as building blocks is a common strategy in the synthesis of biologically active molecules for pharmaceutical research chemimpex.comguidechem.com.

Contributions to Total Synthesis of Natural Products, exemplified by Floyocidin B

A significant application of substituted pyridines is demonstrated in the total synthesis of complex natural products. The recently discovered natural product (+)-Floyocidin B, which exhibits antimicrobial activity against Mycobacterium tuberculosis, features a unique dihydroisoquinolinone scaffold mdpi.comresearchgate.net. The total synthesis of this important molecule and its analogs relied on a strategy involving the 4,5-regioselective functionalization of 2-chloropyridines mdpi.com.

In the retrosynthetic analysis for (+)-Floyocidin B, a key intermediate was a 2-chloro-4,5-substituted pyridine mdpi.com. This highlights the strategic importance of appropriately substituted pyridine precursors. The synthesis plan allowed for a late-stage introduction of a pentenyl side chain via a Suzuki coupling reaction, demonstrating the utility of halogenated pyridine intermediates in complex molecule construction nih.gov. This synthetic route not only enabled the confirmation of the structure of (+)-Floyocidin B but also provided access to analogs for further biological evaluation mdpi.comnih.gov.

Application in Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity nih.govmdpi.com. The insights gained from SAR studies guide the design of new molecules with improved potency, selectivity, and pharmacokinetic properties nih.govnih.govmdpi.com. Halogenated pyridines like this compound are exceptionally useful for SAR investigations nih.gov.

The synthetic strategy developed for (+)-Floyocidin B, which utilizes a functionalized 2-chloropyridine intermediate, is particularly advantageous for SAR studies. It allows for the flexible decoration of the molecular scaffold, enabling the synthesis of a series of analogs where specific parts of the molecule are systematically varied mdpi.comnih.gov. By comparing the biological activities of these analogs, researchers can deduce critical information about the structural requirements for antimicrobial activity against targets like Mycobacterium tuberculosis researchgate.netnih.gov. The presence of halogens themselves can significantly impact biological activity and the physicochemical properties of a drug candidate mdpi.com.

Theoretical and Structural Investigations of 2,4 Dibromo 5 Chloropyridine and Derivatives

Computational Chemistry Approaches

Computational studies provide profound insights into the intrinsic properties of molecules, rationalizing their behavior and predicting their reactivity. For 2,4-Dibromo-5-chloropyridine, methods such as Density Functional Theory (DFT) and molecular docking are employed to explore its electronic structure, vibrational modes, and potential biological interactions.

Molecular Docking Simulations for Elucidating Biological Activity Differences of Regioisomers

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry for understanding how a molecule like this compound and its regioisomers might interact with a biological target, such as an enzyme or receptor.

The specific placement of the bromo and chloro substituents on the pyridine (B92270) ring creates distinct regioisomers (e.g., 2,3-Dibromo-5-chloropyridine), each with a unique electronic distribution, steric profile, and hydrogen-bonding potential. These differences can lead to significant variations in biological activity. Docking simulations can elucidate these differences by:

Predicting Binding Affinities: Calculating the binding energy of each regioisomer within the active site of a target protein. A lower binding energy typically suggests a more stable interaction.

Identifying Key Interactions: Visualizing the specific amino acid residues that interact with the halogen atoms, the pyridine nitrogen, and the aromatic ring. Halogen bonds, hydrogen bonds, and π-π stacking are crucial interactions that determine binding orientation and affinity.

Explaining Selectivity: Comparing the binding modes of different regioisomers to understand why one may be a more potent or selective inhibitor than another. For instance, the position of a bromine atom in this compound might allow for a favorable halogen bond with a backbone carbonyl group in a protein's active site, an interaction that may be sterically hindered in a different regioisomer.

Such studies are critical for the rational design of new derivatives with improved pharmacological profiles. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations on Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can determine its optimized molecular geometry and predict its vibrational spectra (FTIR and FT-Raman). mdpi.comnih.gov

The calculations yield key data on the molecule's structural parameters. The electron-withdrawing nature of the halogen substituents and the nitrogen atom significantly influences the geometry of the pyridine ring.

Table 1: Representative Calculated Structural Parameters for a Halogenated Pyridine Ring Note: This table presents typical bond lengths and angles derived from DFT calculations on similar halogenated pyridine systems as illustrative examples.

| Parameter | Value |

|---|---|

| C-C Bond Length | ~1.38 - 1.40 Å |

| C-N Bond Length | ~1.33 - 1.34 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.89 - 1.91 Å |

| C-N-C Angle | ~117° |

Furthermore, DFT is used to calculate harmonic vibrational frequencies. researchgate.net These theoretical frequencies can be compared with experimental FTIR and FT-Raman spectra to provide a detailed assignment of the vibrational modes of the molecule, confirming its structural integrity. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals.

HOMO: The HOMO is typically distributed over the pyridine ring and the halogen atoms, indicating these are the likely sites for electrophilic attack.

LUMO: The LUMO is generally localized on the aromatic ring, with significant contributions from the carbon atoms bonded to the halogens. This suggests that the molecule is susceptible to nucleophilic substitution reactions, a common reactivity pattern for halogenated pyridines. wuxibiology.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Halogenated Pyridine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It interprets the complex, delocalized molecular orbitals from a DFT calculation in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns more closely with intuitive chemical concepts. uba.arwisc.edu

For this compound, NBO analysis reveals important electronic features:

Hyperconjugative Interactions: It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. A key interaction in this molecule would be the donation of electron density from the lone pairs of the halogen atoms (donors) into the π* antibonding orbitals of the pyridine ring (acceptors). This delocalization stabilizes the molecule. acadpubl.eu

Atomic Charges: NBO analysis provides a more chemically meaningful assignment of atomic charges compared to other methods. It would show the expected electronegative character of the nitrogen and halogen atoms and the electropositive character of the ring carbons and hydrogen.

Hybridization: It determines the hybridization of the atoms, confirming the sp² hybridization of the ring carbons and nitrogen.

Crystallographic Analysis and Intermolecular Interactions

While computational methods provide theoretical data, experimental techniques like X-ray crystallography offer definitive proof of a molecule's three-dimensional structure in the solid state.

Single Crystal X-Ray Diffraction for Confirming Molecular and Supramolecular Structures

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. researchgate.netnih.gov A successful SCXRD experiment on this compound would confirm the molecular structure predicted by DFT and provide invaluable information about its supramolecular assembly (crystal packing). mdpi.com

The analysis would yield:

Precise Bond Lengths and Angles: Experimental values that can be compared with theoretical data to validate the computational methods used.

Intermolecular Interactions: Reveals how individual molecules interact with their neighbors. In halogenated compounds, interactions like halogen bonding (Br···N, Cl···N, Br···Br) and π-π stacking between pyridine rings are often the dominant forces directing the crystal packing. researchgate.net For example, the bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact favorably with the electron-rich nitrogen atoms of adjacent molecules.

Table 3: Representative Crystallographic Data for a Halogenated Heterocycle Note: This table shows example data that would be obtained from an SCXRD analysis.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.20 |

| b (Å) | 7.67 |

| c (Å) | 21.21 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1823 |

This detailed structural information is crucial for understanding the material's physical properties and for designing new crystalline materials with desired characteristics. mdpi.com

Elucidation of Hydrogen Bonding Networks in Pyridine Cocrystals

The field of crystal engineering leverages intermolecular forces to design novel crystalline solids with desired properties. researchgate.net Cocrystals, which are multi-component structures held together by non-covalent interactions, are a key area of this research. researchgate.net In the context of pyridine derivatives, hydrogen bonding plays a crucial role in the formation of these supramolecular architectures.

The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors. In cocrystals involving halopyridinium salts, strong, charge-assisted hydrogen bonds frequently form between the pyridinium cation and halide anions, representing a dominant interaction in the crystal lattice. nih.gov These interactions are fundamental in guiding the assembly of specific structural motifs.

To precisely characterize these interactions, theoretical and computational methods are employed. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful tools for examining the strength and nature of hydrogen bonds. frontiersin.org NBO analysis, for instance, can quantify the stabilization energy associated with a specific hydrogen bond, providing a deeper understanding of the forces governing cocrystal formation. researchgate.netfrontiersin.org

Table 1: Common Hydrogen Bond Interactions in Pyridine-Based Cocrystals

| Donor Group | Acceptor Site | Type of Interaction | Significance |

|---|---|---|---|

| O-H, N-H | Pyridine Nitrogen | Conventional Hydrogen Bond | Primary interaction for cocrystal formation with acids, amides, etc. |

| N⁺-H (Pyridinium) | Halide Anion (Cl⁻, Br⁻) | Charge-Assisted Hydrogen Bond | A very strong and dominant interaction in ionic cocrystals. nih.gov |

Analysis of Halogen-Halogen and Pi-Pi Stacking Interactions in Crystalline Architectures

Beyond hydrogen bonding, halogen bonds and π-π stacking are pivotal in defining the solid-state structures of halogenated pyridines like this compound. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov

In the crystalline architecture of this compound and its derivatives, several types of halogen interactions are possible:

Halogen-Halogen Contacts: Interactions such as Br···Br and Br···Cl can form, influencing molecular packing. In related compounds, short intermolecular Cl···Cl interactions with distances of 3.278 (3) Å have been observed, indicating their structural significance. nih.gov

Halogen-Heteroatom Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with the nitrogen atom of an adjacent pyridine ring (C-X···N).

Halogen-π Interactions: The interaction between a halogen atom and the aromatic π-system of a neighboring pyridine ring can also occur, further stabilizing the crystal structure. nih.gov These interactions have been shown to significantly modulate inhibitor residence times in biological systems. nih.gov

Pi-pi (π-π) stacking is another crucial interaction that governs the packing of planar aromatic molecules. In pyridine derivatives, the aromatic rings stack upon one another, contributing significantly to the crystal's cohesive energy. The geometry of this stacking is characterized by specific parameters, including the centroid-to-centroid distance and the plane-to-plane distance. For example, a π-stacking interaction in a related chloropyridine derivative was characterized by a centroid-to-centroid distance of 3.756 (1) Å and a plane-to-plane distance of 3.414 (2) Å. nih.gov

The final crystalline structure results from a delicate balance between these competing and cooperating non-covalent forces. nih.govrsc.org The directionality and strength of hydrogen bonds, halogen bonds, and π-π stacking collectively determine the supramolecular assembly and the material's ultimate physical properties.

Table 2: Typical Geometries of Non-Covalent Interactions in Halogenated Pyridines

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Example |

|---|---|---|---|---|

| Halogen Bond | C-Cl | Cl-C | ~3.28 | 2-Amino-3-chloropyridine nih.gov |

| Halogen Bond | C-I | Br⁻ | - | Halopyridinium Cocrystals nih.gov |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Centroid-Centroid: ~3.76 | 5-chloropyridine-2,3-diamine nih.gov |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

A comprehensive understanding of the structure and properties of this compound requires the application of various advanced spectroscopic techniques, often coupled with computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring provide definitive information about the substitution pattern and the electronic environment within the molecule.

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a detailed "fingerprint" of the molecule by probing its vibrational modes. Specific peaks can be assigned to the stretching and bending of C-C, C-N, C-H, C-Cl, and C-Br bonds. Furthermore, shifts in vibrational frequencies can indicate the presence and relative strength of intermolecular interactions, such as hydrogen bonding, in the solid state. frontiersin.org

Mass Spectrometry (MS): This technique is used to determine the accurate molecular weight and isotopic distribution, confirming the elemental formula C₅H₂Br₂ClN. The fragmentation pattern observed can also provide additional structural information.

Computational Spectroscopy: Modern research increasingly integrates experimental data with quantum chemical calculations, particularly Density Functional Theory (DFT). frontiersin.orgnih.gov DFT methods can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. This synergy is invaluable for making unambiguous assignments of experimental spectra and for gaining deeper insights into molecular geometry, electronic structure, and reactivity. nih.gov Analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) calculations help to elucidate reactive sites and understand the mechanistic pathways of reactions involving the title compound. frontiersin.orgnih.gov

Table 3: Application of Spectroscopic Techniques for this compound

| Technique | Information Obtained | Purpose |

|---|---|---|

| ¹H & ¹³C NMR | Chemical shifts, coupling constants | Structural confirmation, electronic environment analysis |

| FTIR / Raman | Vibrational frequencies (stretching, bending) | Molecular fingerprinting, identification of functional groups, analysis of intermolecular interactions |

| Mass Spectrometry | Molecular ion peak, fragmentation pattern | Confirmation of molecular formula, structural elucidation |

| UV-Visible | Electronic transitions | Analysis of electronic properties, HOMO-LUMO gap |

Future Research Directions and Emerging Applications for 2,4 Dibromo 5 Chloropyridine

Expansion of Orthogonal Functionalization Strategies for Pyridine (B92270) Systems

The presence of multiple, electronically distinct halogen atoms on the 2,4-Dibromo-5-chloropyridine ring presents a prime opportunity for developing sophisticated orthogonal functionalization strategies. Orthogonal synthesis, where specific sites on a molecule can be addressed independently without affecting other sites, is a powerful tool for creating complex molecules with high precision.

Future research will likely focus on leveraging the differential reactivity of the C-Br and C-Cl bonds. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the greater reactivity of C-Br bonds compared to C-Cl bonds can be exploited. For instance, studies on the closely related 2,4-dibromopyridine (B189624) have shown that palladium-catalyzed cross-coupling reactions with organoboron species typically exhibit high regioselectivity at the C2 position, which is electronically activated by the nitrogen atom. researchgate.net This intrinsic preference allows for the selective functionalization of the C2-Br bond while leaving the C4-Br and C5-Cl bonds intact for subsequent transformations.

Further expansion of this concept involves using advanced catalytic systems to override these intrinsic reactivities. For example, research on 2,4-dichloropyridines has demonstrated that sterically hindered N-heterocyclic carbene (NHC) ligands can promote palladium-catalyzed cross-coupling selectively at the C4 position, a reversal of the conventional selectivity. nih.gov Applying such ligand-controlled systems to this compound could enable a programmable approach to functionalization:

C2 Functionalization: Using standard palladium catalysts to target the most activated C2-Br bond.

C4 Functionalization: Employing specialized ligands to direct reactivity to the C4-Br bond.

C5 Functionalization: Utilizing harsher conditions or different catalytic systems (e.g., nickel-based) to activate the more robust C5-Cl bond.

This step-wise, site-selective approach would transform this compound into a modular building block for constructing highly substituted pyridine derivatives that are otherwise difficult to synthesize. researchgate.net

| Reactive Site | Conventional Catalyst System | Advanced/Ligand-Controlled System | Potential Outcome |

| C2-Br | Pd(PPh₃)₄ / Base | --- | Selective coupling at the most electronically activated position. researchgate.net |

| C4-Br | --- | Pd / Sterically Hindered NHC Ligand | Inversion of selectivity to target the C4 position. nih.gov |

| C5-Cl | --- | Ni-based catalysts or harsher conditions | Functionalization of the least reactive C-Cl bond. |

| C3-H | Direct C-H activation catalysts | --- | Late-stage functionalization of the remaining C-H bond. |

Green Chemistry Approaches in this compound Synthesis and Transformations

The growing emphasis on sustainable chemistry is driving the development of environmentally benign synthetic methods. nih.govunife.it Future research on this compound will increasingly incorporate green chemistry principles in both its synthesis and subsequent transformations.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption in organic synthesis. nih.govmdpi.com Its application to the synthesis and functionalization of this compound could significantly shorten reaction times for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution. nih.govrsc.org This technology is particularly beneficial for reactions involving highly functionalized or complex substrates. nih.gov

Use of Greener Solvents: Traditional cross-coupling reactions often rely on volatile and potentially toxic organic solvents. A major goal in green chemistry is to replace these with more sustainable alternatives. Research has shown that selective amination of polyhalogenated pyridines can be achieved efficiently using water as a solvent, which is a significant environmental improvement. acs.org Exploring aqueous systems or other green solvents like deep eutectic solvents for the transformation of this compound is a promising research direction.

Catalyst Optimization: Developing catalytic systems that are more efficient, operate under milder conditions, and use earth-abundant metals instead of precious metals like palladium is a core tenet of green chemistry. rasayanjournal.co.in Research into solvent- and halide-free C-H functionalization methods for pyridine derivatives offers a pathway to more atom-economical syntheses. semanticscholar.org

Development of Advanced Catalytic Systems for Enhanced Regioselectivity and Efficiency

The precise control of regioselectivity in the functionalization of polyhalogenated pyridines is a significant challenge that hinges on the development of advanced catalytic systems. For this compound, the goal is to create catalysts that can exquisitely differentiate between the two bromine atoms at the C2 and C4 positions and the chlorine atom at the C5 position.

Future research is focused on several key areas:

Ligand Design: As demonstrated with dichloropyridines, the ligand plays a crucial role in determining the site of reaction. nih.gov The development of a broader portfolio of ligands (e.g., N-heterocyclic carbenes, phosphines, phosphafluorenes) will be essential. nih.govnih.gov By systematically tuning the steric and electronic properties of these ligands, it may be possible to "dial-in" the desired regioselectivity for a given cross-coupling partner.

Co-catalyst Strategies: The use of co-catalysts, such as modified norbornene in the Catellani reaction, provides another handle for controlling reactivity and regioselectivity. nih.gov Exploring similar systems could unlock novel reaction pathways for this compound, enabling the regioselective introduction of multiple different substituents in a single operation.

Metal-Free and Nanoparticle Catalysis: To improve sustainability and cost-effectiveness, research into alternatives to traditional homogeneous palladium catalysts is growing. Ligand-free conditions, which may involve the formation of palladium nanoparticles, have been shown to dramatically enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridine. nih.gov Furthermore, base-promoted, metal-free amination reactions in water offer an environmentally benign pathway for C-N bond formation on polyhalogenated pyridines. acs.org

| Catalytic Approach | Mechanism of Control | Target Selectivity for this compound | Reference Example |

| Ligand-Controlled | Steric hindrance of the ligand directs the metal to a less-hindered or electronically disfavored site. | C4-Br over C2-Br | Pd/NHC systems for dichloropyridines. nih.gov |

| Co-catalyst Mediated | A co-catalyst (e.g., norbornene) alters the reaction mechanism and intermediates. | Stepwise ortho- and ipso-functionalization. | Alkenyl Catellani reaction. nih.gov |

| Ligand-Free (Nanoparticle) | Different catalytic species (nanoparticles vs. mononuclear complexes) exhibit different intrinsic selectivities. | Potentially enhanced C4-Br selectivity. | "Jeffery" conditions for dichloropyridines. nih.gov |

| Metal-Free | Base promotion of nucleophilic aromatic substitution. | C2-Br amination. | Base-promoted amination in water. acs.org |

Applications in Supramolecular Assembly and Crystal Engineering of Pyridine-Based Architectures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built from molecular components through non-covalent interactions. ias.ac.in this compound is an excellent candidate for this field due to its capacity for forming specific and directional halogen bonds.

The halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the nitrogen atom of another pyridine molecule. semanticscholar.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl). mdpi.com

This compound offers a rich set of interactions for designing supramolecular assemblies:

Hierarchical Halogen Bonding: The two bromine atoms can act as strong halogen bond donors, while the chlorine atom can act as a weaker donor. nih.gov The pyridine nitrogen is a halogen bond acceptor. This hierarchy of interaction strengths can be used to program the self-assembly of molecules into predictable architectures like 1D chains, 2D sheets, or complex 3D networks. researchgate.net

Competition with Hydrogen Bonding: In the presence of hydrogen bond donors, the pyridine nitrogen can also act as a hydrogen bond acceptor. The interplay and competition between halogen bonding and hydrogen bonding can lead to the formation of novel and complex supramolecular synthons—structural units formed by intermolecular interactions.

Modulating Crystal Packing: By selectively functionalizing one or more of the halogen positions, the remaining halogens can be used to direct the crystal packing of larger, more complex molecules. This control over solid-state architecture is critical for tuning the properties of materials used in electronics, optics, and pharmaceuticals.

常见问题

Q. What are the standard synthetic routes for preparing 2,4-dibromo-5-chloropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of a pyridine precursor. For example, bromination of 5-chloropyridine derivatives using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) can yield this compound . Chlorination steps may employ POCl₃ or Cl₂ gas. Key factors affecting yield include:

- Catalyst choice : Lewis acids like FeCl₃ improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Excessive heat may lead to side reactions (e.g., dehalogenation).

Q. Table 1: Comparison of Synthetic Conditions

| Halogenation Step | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | PBr₃ | DCM | 40 | 72 | |

| Chlorination | POCl₃ | Toluene | 110 | 85 |

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Due to its halogenated structure, the compound poses irritant and toxic hazards. Essential precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

- Emergency response : Immediate rinsing with water for spills on skin and neutralization with sodium bicarbonate for acid residues .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns; halogen atoms deshield adjacent protons (e.g., ¹H NMR δ 8.2–8.5 ppm for pyridine protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 289.79 for [M+H]⁺) .

- X-ray Crystallography : SHELXL software refines crystal structures, revealing bond angles and halogen positioning. Anisotropic displacement parameters validate thermal motion models .

Advanced Research Questions

Q. How can regioselectivity challenges in the halogenation of pyridine derivatives be addressed?